molecular formula C6H6Cl2N2O2 B7440658 4-Amino-5-chloropicolinic acid hcl

4-Amino-5-chloropicolinic acid hcl

Cat. No. B7440658
M. Wt: 209.03 g/mol
InChI Key: BIPLJYWMPCPNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-chloropicolinic acid HCl, also known as ACPA, is a synthetic compound that is widely used in scientific research. ACPA belongs to the class of pyridine derivatives and has a molecular weight of 203.1 g/mol. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

4-Amino-5-chloropicolinic acid hcl acts as an allosteric modulator of mGluR5, which is a G-protein coupled receptor that is widely distributed in the brain. When this compound binds to mGluR5, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation results in the modulation of synaptic plasticity and the regulation of neurotransmitter release, which is critical for various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate synaptic plasticity, which is critical for learning and memory processes. This compound has also been found to regulate neurotransmitter release, which is essential for the proper functioning of the brain. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

4-Amino-5-chloropicolinic acid hcl has several advantages for lab experiments. It is a highly selective agonist for mGluR5, making it a useful tool for studying the physiological and pathological processes associated with this receptor. Additionally, this compound is relatively easy to synthesize and yields a high purity product, making it a popular choice for researchers. However, one limitation of this compound is that it has a relatively short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of 4-Amino-5-chloropicolinic acid hcl. One potential area of research is the development of this compound-based drugs for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and chronic pain. Additionally, further studies are needed to elucidate the long-term effects of this compound and its potential side effects. Furthermore, the development of novel this compound analogs with improved pharmacological properties could provide new insights into the mechanisms of mGluR5 signaling and lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 4-Amino-5-chloropicolinic acid hcl involves the reaction of 4-chloronicotinic acid with ammonia in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound. The synthesis method is relatively simple and yields a high purity product, making it a popular choice for researchers.

Scientific Research Applications

4-Amino-5-chloropicolinic acid hcl has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain. This compound has been shown to modulate synaptic plasticity, which is critical for learning and memory processes. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various neurological disorders.

properties

IUPAC Name

4-amino-5-chloropyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-3-2-9-5(6(10)11)1-4(3)8;/h1-2H,(H2,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPLJYWMPCPNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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